molecular formula C15H11FN4O3 B2618481 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide CAS No. 1436360-98-3

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide

Cat. No.: B2618481
CAS No.: 1436360-98-3
M. Wt: 314.276
InChI Key: BHMATGXNKGRWCL-UHFFFAOYSA-N
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Description

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide is an organic compound with the molecular formula C15H11FN4O3 It is characterized by the presence of a cyano group, a fluoro group, and a nitro group attached to an aniline moiety, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group.

    Cyanation: The nitro-substituted fluoroaniline is then subjected to cyanation to introduce the cyano group.

    Amidation: The cyano- and nitro-substituted fluoroaniline is reacted with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: 3-[(N-Cyano-4-fluoro-3-aminoanilino)methyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzoic acid and the corresponding amine.

Scientific Research Applications

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyano, fluoro, and nitro groups can influence its binding affinity and specificity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-[(N-Cyano-4-chloro-3-nitroanilino)methyl]benzamide: Similar structure but with a chloro group instead of a fluoro group.

    3-[(N-Cyano-4-fluoro-3-aminoanilino)methyl]benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide is unique due to the combination of the cyano, fluoro, and nitro groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-13-5-4-12(7-14(13)20(22)23)19(9-17)8-10-2-1-3-11(6-10)15(18)21/h1-7H,8H2,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMATGXNKGRWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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